

Physical characteristics of 3-Amino-3-(furan-2-yl)propanoic acid

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Compound of Interest

Compound Name: 3-Amino-3-(furan-2-yl)propanoic acid

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An In-depth Technical Guide to the Physical Characteristics of **3-Amino-3-(furan-2-yl)propanoic acid**

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which innovation is built. **3-Amino-3-(furan-2-yl)propanoic acid**, a β -amino acid incorporating the furan scaffold, represents a class of compounds with significant potential as a chiral building block for peptidomimetics and other bioactive molecules.^[1] Its structure, combining an aromatic heterocycle with an amino acid backbone, imparts unique conformational constraints and potential biological interactions. This guide moves beyond a simple recitation of data, offering a senior application scientist's perspective on not just the what, but the why and how of its physical characterization. We will delve into the expected spectroscopic signatures, physicochemical properties, and the robust experimental methodologies required to validate them, providing a comprehensive framework for researchers in the field.

Molecular Identity and Structural Framework

The foundational step in characterizing any compound is to establish its unequivocal identity. **3-Amino-3-(furan-2-yl)propanoic acid** is registered under CAS Number 73456-99-2.^[2] Its molecular structure dictates its chemical behavior and physical properties.

- IUPAC Name: **3-amino-3-(furan-2-yl)propanoic acid**[\[2\]](#)
- Molecular Formula: C₇H₉NO₃[\[2\]](#)
- Synonyms: 3-(2-Furyl)-beta-alanine, 3-amino-3-(2-furyl)propanoic acid[\[2\]](#)

The molecule's architecture, featuring a chiral center at the C3 position adjacent to the furan ring, is pivotal. This chirality implies that enantiomeric forms exist, a critical consideration in drug development where stereoisomers can have vastly different pharmacological profiles.

Figure 1: 2D Structure of **3-Amino-3-(furan-2-yl)propanoic acid**.

Core Physicochemical Properties (Computed)

While experimental data for this specific molecule is sparse in publicly available literature, computational models provide valuable, predictive insights into its behavior. These properties are essential for designing experimental conditions, such as selecting appropriate solvent systems for reactions or analytical methods.

Property	Value	Significance for Drug Development	Source
Molecular Weight	155.15 g/mol	Fundamental for all stoichiometric calculations and formulation development.	[2]
Exact Mass	155.058243149 Da	Crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition.	[2]
XLogP3	-2.9	Predicts the compound's lipophilicity. A negative value strongly suggests high water solubility and low permeability across lipid membranes, a key factor in oral bioavailability.	[2]
Topological Polar Surface Area (TPSA)	76.5 Å ²	Estimates the surface area of polar atoms. A value below 140 Å ² is often associated with good cell permeability, although the low XLogP might be a more dominant factor here.	[2]
Hydrogen Bond Donors	2	The -NH ₂ and -OH groups can donate hydrogen bonds,	[2]

influencing solubility and receptor binding.

Hydrogen Bond
Acceptors

4

The furan oxygen, carbonyl oxygen, and hydroxyl oxygen can [2] accept hydrogen bonds.

Spectroscopic Signature: A Predictive Analysis

Spectroscopy is the definitive tool for structural elucidation. Based on the known functional groups (furan, secondary amine, carboxylic acid), we can predict the key features of its NMR, IR, and Mass spectra. This predictive exercise is a critical skill for any research scientist, guiding data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon and hydrogen framework.

- ^1H NMR: The proton spectrum is expected to be complex and highly informative.
 - Furan Protons (δ 6.0-7.5 ppm): The furan ring should display three distinct signals. The proton at C5 (adjacent to the substituent) would likely appear as a doublet of doublets, coupled to the other two furan protons. The protons at C3 and C4 will also be multiplets. For example, in similar structures, furan protons appear in the δ 6.0-7.4 ppm range.[3]
 - Chiral Methine Proton (CH-N, δ ~4.5 ppm): The proton on the chiral carbon (C3) is expected to be a triplet or a doublet of doublets, coupled to the adjacent CH_2 group. Its chemical shift is influenced by the adjacent electron-withdrawing furan ring and amino group. In related 3-aryl-3-furan derivatives, this proton appears as a triplet around δ 4.54 ppm.[3]
 - Methylene Protons (- $\text{CH}_2\text{-COOH}$, δ ~2.9-3.2 ppm): The two protons on C2 are diastereotopic due to the adjacent chiral center. They are expected to appear as two separate signals, each a doublet of doublets, resulting from both geminal coupling to each

other and vicinal coupling to the C3 proton. Similar structures show these signals as distinct doublet of doublets at δ 2.94 and 3.15 ppm.[3]

- Labile Protons (-NH₂ and -COOH): These protons will appear as broad singlets and their chemical shift is highly dependent on solvent and concentration. They will readily exchange with D₂O, causing their signals to disappear, a key confirmatory test.
- ¹³C NMR: The carbon spectrum confirms the carbon backbone.
 - Carboxyl Carbon (δ ~177 ppm): The C=O of the carboxylic acid is expected to be the most downfield signal.[3]
 - Furan Carbons (δ ~106-156 ppm): Four signals are expected. The carbon attached to the propanoic acid chain (C2 of furan) will be significantly downfield (~156 ppm), while the other three carbons will appear between 106 and 142 ppm.[3]
 - Aliphatic Carbons (δ ~40-50 ppm): The chiral carbon (C3) and the methylene carbon (C2) are expected in this range.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

- O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 3300 to 2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]
- N-H Stretch (Amine): A moderate absorption, often appearing as a shoulder on the broad O-H band, is expected in the 3400-3200 cm⁻¹ region.
- C-H Stretch: Absorptions for aromatic (furan) C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted in the range of 1725-1700 cm⁻¹, characteristic of a saturated carboxylic acid.[4]

- C-O Stretch (Furan & Acid): Strong bands corresponding to the C-O-C stretch of the furan ring and the C-O stretch of the acid group are expected between 1300 and 1000 cm^{-1} .

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, offering direct evidence of the molecular formula and structure.

- Molecular Ion Peak: In an electron ionization (EI) experiment, the molecular ion peak (M^+) would be observed at m/z 155.
- High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula confirmation. The expected exact mass for the $[\text{M}+\text{H}]^+$ ion is 156.06552, which allows for unambiguous determination of the elemental composition $\text{C}_7\text{H}_{10}\text{NO}_3^+$.^{[2][5]}
- Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 110. Another likely fragmentation is cleavage between C2 and C3, or benzylic-type cleavage alpha to the furan ring.

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in scientific data comes from robust and verifiable methodology. The following protocols outline the standard procedures for acquiring the spectroscopic and physical data discussed.

General Characterization Workflow

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